2-chloro-N-isopropylnicotinamide
Overview
Description
2-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
The synthesis of 2-chloro-N-isopropylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of an isopropyl group. One common method starts with nicotinic acid, which is first converted to nicotinic acid N-oxide through oxidation. This intermediate is then chlorinated to form 2-chloronicotinic acid, which undergoes aminolysis with isopropylamine to yield this compound .
Chemical Reactions Analysis
2-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield nicotinic acid and isopropylamine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Scientific Research Applications
2-chloro-N-isopropylnicotinamide has been studied for its potential antibacterial and antibiofilm properties. It has shown activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents . Additionally, its derivatives have been explored for their potential use in treating conditions like Type I diabetes and as components in anti-dandruff and anti-itch formulations .
Mechanism of Action
The exact mechanism of action of 2-chloro-N-isopropylnicotinamide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, contributing to its antibacterial effects .
Comparison with Similar Compounds
2-chloro-N-isopropylnicotinamide can be compared to other nicotinamide derivatives such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical properties. For example, the presence of different halogen atoms or aromatic groups can affect the compound’s solubility, reactivity, and potency as an antibacterial agent .
Properties
IUPAC Name |
2-chloro-N-propan-2-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZRJJMDZPIFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358554 | |
Record name | 2-chloro-N-isopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56904-63-3 | |
Record name | 2-chloro-N-isopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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